3,4-O-Isopropylidene clindamycin B
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Overview
Description
3,4-O-Isopropylidene clindamycin B is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the presence of an isopropylidene group at the 3,4 positions of the clindamycin molecule. It is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Isopropylidene clindamycin B involves the protection of the hydroxyl groups at the 3 and 4 positions of clindamycin with an isopropylidene group. This is typically achieved through the reaction of clindamycin with acetone in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-O-Isopropylidene clindamycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent clindamycin form.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of acids or bases as catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of clindamycin .
Scientific Research Applications
3,4-O-Isopropylidene clindamycin B is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of bacterial resistance mechanisms and protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics and understanding drug interactions.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Mechanism of Action
The mechanism of action of 3,4-O-Isopropylidene clindamycin B is similar to that of clindamycin. It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the elongation of the peptide chain during translation, thereby inhibiting bacterial growth . The isopropylidene group provides additional stability to the molecule, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
Similar Compounds
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar structure.
3,4-O-Isopropylidene clindamycin: A closely related compound with slight variations in the isopropylidene group.
Uniqueness
3,4-O-Isopropylidene clindamycin B is unique due to its enhanced stability and specific applications in research. The presence of the isopropylidene group provides additional protection to the hydroxyl groups, making it more resistant to degradation and suitable for various biochemical studies .
Properties
Molecular Formula |
C20H35ClN2O5S |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(4S)-N-[(1S,2S)-1-[(3aS,4R,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H35ClN2O5S/c1-7-11-8-12(23(5)9-11)18(25)22-13(10(2)21)15-17-16(27-20(3,4)28-17)14(24)19(26-15)29-6/h10-17,19,24H,7-9H2,1-6H3,(H,22,25)/t10-,11-,12?,13+,14?,15+,16?,17-,19+/m0/s1 |
InChI Key |
OCZLAKAMOSUOEB-LOMUHGNXSA-N |
Isomeric SMILES |
CC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
Origin of Product |
United States |
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